![molecular formula C9H17NO4S B2752792 Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoate CAS No. 172749-96-1](/img/structure/B2752792.png)
Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoate is a chemical compound that has gained significant attention in scientific research. It is a derivative of the amino acid cysteine and possesses unique properties that make it a valuable tool for various applications.
科学的研究の応用
Anti-Helicobacter pylori Agents A novel set of carbamates derived from a specific scaffold displayed potent and selective activities against the gastric pathogen Helicobacter pylori. A prototype carbamate exhibited low minimal inhibition concentration values against various H. pylori strains, including those resistant to metronidazole or clarithromycin. Its pharmacokinetic studies revealed in vivo exposure levels comparable with antimicrobials used in H. pylori treatment regimens, with a very low rate of resistance development, marking it as a promising anti-H. pylori agent (Carcanague et al., 2002).
S-Adenosylmethionine Applications S-adenosylmethionine (SAM) is known as a major biological methyl donor in reactions catalyzed by methyltransferases, demonstrating the diverse use of sulfur-containing compounds in biological systems. SAM is utilized across various biochemical processes, highlighting the central role of sulfur in metabolic reactions and the potential applications of sulfur-containing compounds in biotechnology and pharmaceutical research (Fontecave et al., 2004).
Synthesis of Optically Active Compounds A simple synthesis method for optically active analogs, including 2-fluoropropanoic acid, demonstrates the application of sulfur-containing compounds in the development of high-purity chiral compounds. These compounds have significant potential in medicinal chemistry and the synthesis of pharmaceuticals, showcasing the versatility of sulfur-containing compounds in synthetic organic chemistry (Fritz-Langhals & Schütz, 1993).
Fluorescence Sensor Development Coumarin-triazole derivatives, including sulfur-containing compounds, have been studied for their application as fluorescence sensors for the detection of iron(III) ions. These compounds exhibit high sensitivity and selectivity for Fe3+ ions, demonstrating the potential of sulfur-containing compounds in the development of sensitive and selective sensors for metal ions in various environmental and biological contexts (Joshi et al., 2015).
Catalytic Applications Sulfur-containing compounds have been utilized in the development of catalysts for chemical reactions, such as the biphasic catalytic hydroformylation of styrene. A water-soluble ligand synthesized from sulfur-containing components demonstrated effective catalytic activity in this process, highlighting the role of sulfur-containing compounds in facilitating environmentally safe and efficient catalytic reactions (Alam et al., 2020).
特性
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S/c1-9(2,3)14-8(12)10-6(5-15)7(11)13-4/h6,15H,5H2,1-4H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGIAKIPSDCYAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CS)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-sulfanylpropanoate | |
CAS RN |
172749-96-1 |
Source


|
| Record name | methyl 2-{[(tert-butoxy)carbonyl]amino}-3-sulfanylpropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylate](/img/structure/B2752710.png)



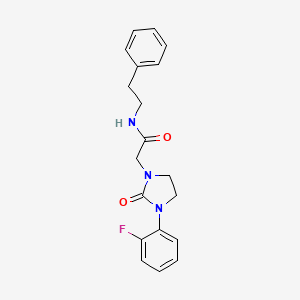
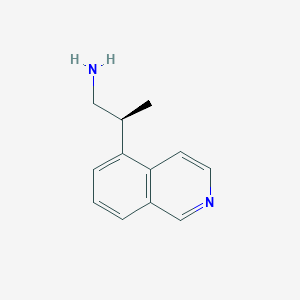

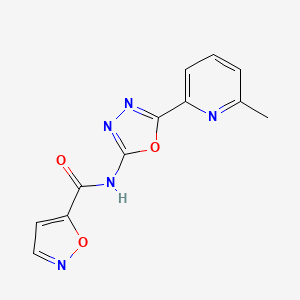
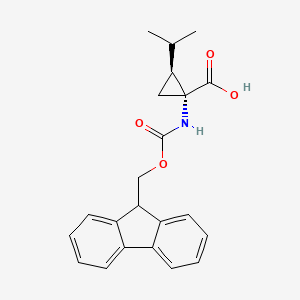
![1-[3-(4-chlorophenoxy)propyl]-2-(phenoxymethyl)-1H-benzimidazole](/img/structure/B2752724.png)
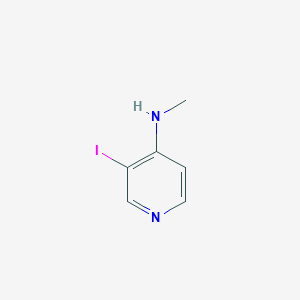
![(3,4-Dimethylphenyl)[1-methyl-6-(prop-2-enylamino)pyrazolo[4,5-e]pyrimidin-4-y l]amine](/img/structure/B2752727.png)
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(m-tolyl)propan-1-one](/img/structure/B2752729.png)
![8-(4-tert-butylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2752732.png)